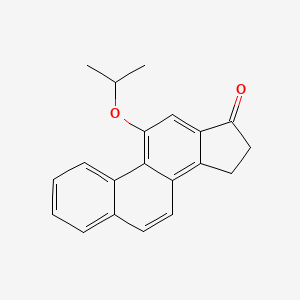
4-(Dichloromethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(Dichloromethyl)pyridine-2-carboxamide typically involves the reaction of 4-(dichloromethyl)pyridine with a suitable carboxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
4-(Dichloromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethyl)pyridine-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Dichloromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of antimicrobial activity, it may inhibit the growth of bacteria by interfering with their metabolic processes . The compound’s activity is often dependent on the presence of the dichloromethyl group, which can enhance its binding affinity to target enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
4-(Dichloromethyl)pyridine-2-carboxamide can be compared with other pyridine carboxamide derivatives, such as:
4-(Chloromethyl)pyridine-2-carboxamide: Similar structure but with a single chlorine atom, leading to different reactivity and biological activity.
4-(Bromomethyl)pyridine-2-carboxamide: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
4-(Methyl)pyridine-2-carboxamide:
The uniqueness of this compound lies in its dichloromethyl group, which imparts specific chemical and biological properties that are not observed in its analogs .
Eigenschaften
CAS-Nummer |
85148-96-5 |
|---|---|
Molekularformel |
C7H6Cl2N2O |
Molekulargewicht |
205.04 g/mol |
IUPAC-Name |
4-(dichloromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12) |
InChI-Schlüssel |
VFPYVRYXQFUSJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(Cl)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)



![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)

